2-(1H-imidazol-1-ylmethyl)cyclopentanone
Overview
Description
2-(1H-imidazol-1-ylmethyl)cyclopentanone is a chemical compound that features a cyclopentanone ring substituted with a 1H-imidazol-1-ylmethyl group
Scientific Research Applications
2-(1H-imidazol-1-ylmethyl)cyclopentanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone typically involves the reaction of cyclopentanone with 1H-imidazole in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-ylmethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives with oxidized imidazole rings.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)cyclopentanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-ylmethyl)cyclohexanone: Similar structure but with a cyclohexanone ring.
2-(1H-imidazol-1-ylmethyl)cyclobutanone: Similar structure but with a cyclobutanone ring.
2-(1H-imidazol-1-ylmethyl)cycloheptanone: Similar structure but with a cycloheptanone ring.
Uniqueness
2-(1H-imidazol-1-ylmethyl)cyclopentanone is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The cyclopentanone ring provides a distinct steric and electronic environment compared to other ring sizes, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)6-11-5-4-10-7-11/h4-5,7-8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLEAQGTCBUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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